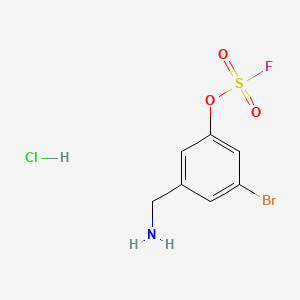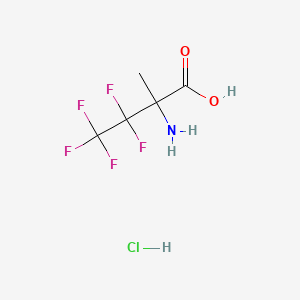
2-Amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid hydrochloride is a fluorinated amino acid derivative. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid hydrochloride typically involves the introduction of fluorine atoms into the amino acid structure. One common method is the fluorination of a precursor compound using reagents like elemental fluorine or fluorinating agents such as Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors can enhance the efficiency and safety of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids with different functional groups.
Scientific Research Applications
2-Amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Studied for its potential effects on enzyme activity and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 2-Amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The compound can modulate biochemical pathways by altering the activity of specific enzymes or receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,3,4,4,4-pentafluorobutanoic acid
- 2-Amino-3,3,4,4,4-trifluoro-2-methylbutanoic acid
- 2-Amino-3,3,4,4,4-hexafluoro-2-methylbutanoic acid
Uniqueness
2-Amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid hydrochloride is unique due to the specific arrangement and number of fluorine atoms, which impart distinct chemical properties such as high stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds.
Properties
Molecular Formula |
C5H7ClF5NO2 |
|---|---|
Molecular Weight |
243.56 g/mol |
IUPAC Name |
2-amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H6F5NO2.ClH/c1-3(11,2(12)13)4(6,7)5(8,9)10;/h11H2,1H3,(H,12,13);1H |
InChI Key |
PCEWSOZAFRBOHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)(C(C(F)(F)F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13467252.png)

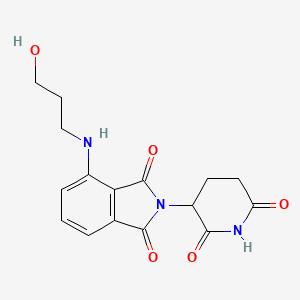
![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467267.png)
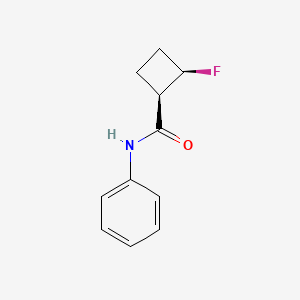
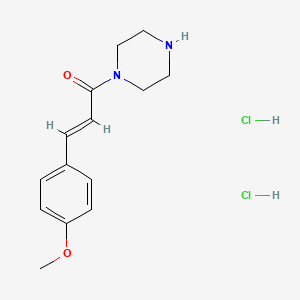
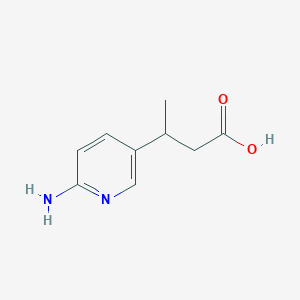
![5-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-fluorobenzoic acid](/img/structure/B13467303.png)
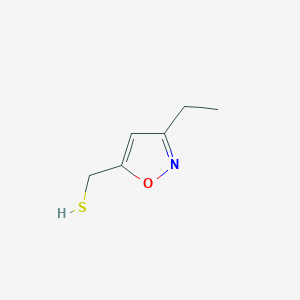
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid](/img/structure/B13467316.png)
